Derrone Exhibits 3.7-Fold Selectivity for Aurora B Over Aurora A, a Distinct Profile Among Natural Isoflavones
Derrone demonstrates differential inhibitory potency against Aurora kinase isoforms, with an IC50 of 6 μM for Aurora B versus 22.3 μM for Aurora A, representing a 3.7-fold selectivity for Aurora B [1]. This selective profile distinguishes Derrone from the pan-Aurora inhibitor VX680, which exhibits comparable potency against both isoforms (Aurora A IC50 = 0.6 nM, Aurora B IC50 = 3.4 nM) but lacks the Aurora B bias observed with Derrone [2]. At the cellular level, Derrone treatment (30-60 μM, 15 days) significantly inhibited MCF7 tumor spheroid formation and growth, with tumor growth inhibition (% TGI) of 17.5% at 30 μM and 65.4% at 60 μM [1]. Notably, Derrone induced endoreduplication—a hallmark of Aurora B inhibition—whereas VX680 at equivalent functional concentrations produced distinct mitotic arrest phenotypes [3].
| Evidence Dimension | Aurora B vs. Aurora A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Aurora B: 6 μM; Aurora A: 22.3 μM |
| Comparator Or Baseline | VX680 (pan-Aurora inhibitor): Aurora A IC50 = 0.6 nM; Aurora B IC50 = 3.4 nM |
| Quantified Difference | Derrone: 3.7-fold Aurora B selectivity; VX680: 5.7-fold Aurora A selectivity (inverse preference) |
| Conditions | In vitro kinase assay using recombinant Aurora A and Aurora B enzymes |
Why This Matters
Researchers requiring Aurora B-biased inhibition with a natural product scaffold cannot substitute Derrone with pan-Aurora inhibitors or non-selective isoflavones without losing this functional selectivity.
- [1] Hoang NTM, et al. In vitro Characterization of Derrone as an Aurora Kinase Inhibitor. Biol Pharm Bull. 2016;39(6):935-940. doi:10.1248/bpb.b15-00835. View Source
- [2] Harrington EA, et al. VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. Nat Med. 2004;10(3):262-267. doi:10.1038/nm1003. View Source
- [3] Keen N, Taylor S. Aurora-kinase inhibitors as anticancer agents. Nat Rev Cancer. 2004;4(12):927-936. doi:10.1038/nrc1502. View Source
